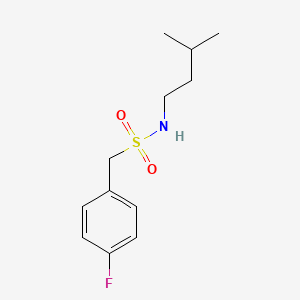
1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an isopentyl chain, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and isopentylamine as the primary starting materials.
Formation of Intermediate: The 4-fluoroaniline undergoes a sulfonation reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.
N-Alkylation: The intermediate 4-fluorophenylmethanesulfonamide is then subjected to N-alkylation with isopentylamine under appropriate conditions, typically using a solvent like dichloromethane and a catalyst such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the presence of a piperazine ring instead of the isopentyl chain and methanesulfonamide moiety.
N-(4-Fluorophenyl)methanesulfonamide: Similar in structure but lacks the isopentyl chain.
Uniqueness
1-(4-Fluorophenyl)-N-isopentylmethanesulfonamide is unique due to its combination of a fluorophenyl group, an isopentyl chain, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C12H18FNO2S |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylbutyl)methanesulfonamide |
InChI |
InChI=1S/C12H18FNO2S/c1-10(2)7-8-14-17(15,16)9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
GUCIKEXFWKLWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















